(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Overview
Description
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C14H12ClNO2 It is a member of the benzophenone family, characterized by the presence of a methanone group attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone typically involves the condensation of 2-amino-5-methoxybenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, converting the methanone group to a secondary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
Chemistry: (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or photostabilizers.
Mechanism of Action
The mechanism of action of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
- (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone
- (2-Amino-5-fluorophenyl)(4-methoxyphenyl)methanone
- (2-Amino-5-bromophenyl)(4-methoxyphenyl)methanone
Comparison: Compared to its analogs, (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of both methoxy and chloro substituents. These functional groups influence its chemical reactivity and biological activity. The methoxy group can enhance solubility and bioavailability, while the chloro group can increase the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228059 | |
Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-54-1 | |
Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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